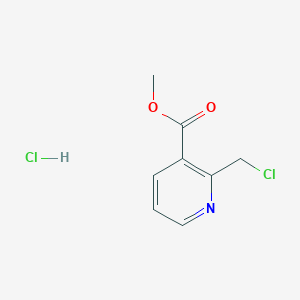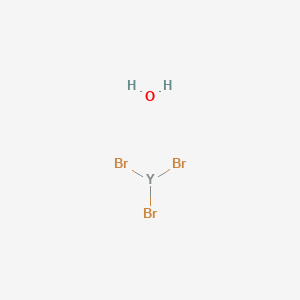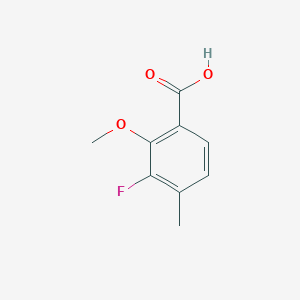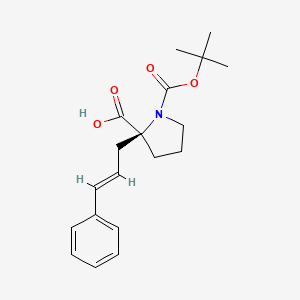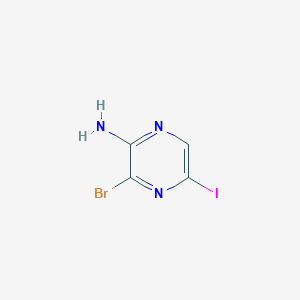
Hexamethylguanidinium trifluoromethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The compound is part of a class of materials known as Organic Ionic Plastic Crystals (OIPCs), which are being investigated for their potential use in electrochemical energy storage technologies .
Mode of Action
It is known that the hexamethylguanidinium cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .
Biochemical Pathways
The compound’s influence on the thermal, structural, and transport properties of oipcs has been investigated .
Result of Action
It is known that the compound can support high ionic conductivity, with good electrochemical and thermal stability .
Action Environment
The action of Hexamethylguanidinium trifluoromethanolate can be influenced by environmental factors. For instance, the choice of OIPC-forming ions can influence the compound’s thermal, structural, and transport properties .
Métodos De Preparación
The synthesis of hexamethylguanidinium trifluoromethanolate involves the reaction of hexamethylguanidine with trifluoromethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound has a melting point of 122-124°C when dissolved in solvents like acetonitrile or ethyl ether . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain high-purity this compound.
Análisis De Reacciones Químicas
Hexamethylguanidinium trifluoromethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
Hexamethylguanidinium trifluoromethanolate has several scientific research applications:
Biology: The compound’s unique properties make it useful in various biological studies, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Comparación Con Compuestos Similares
Hexamethylguanidinium trifluoromethanolate can be compared with other similar compounds, such as:
- Hexamethylguanidinium bis(trifluoromethanesulfonyl)imide
- Hexamethylguanidinium hexafluorophosphate
- Hexamethylguanidinium tetrafluoroborate These compounds share similar cationic structures but differ in their anionic components, which can influence their thermal, structural, and transport properties . This compound is unique due to its specific anion, trifluoromethanolate, which imparts distinct properties and potential applications.
Propiedades
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;trifluoromethanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.CF3O/c1-8(2)7(9(3)4)10(5)6;2-1(3,4)5/h1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQLKLKXTZDZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C([O-])(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)



